BenchChemオンラインストアへようこそ!

Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate

Molecular Weight Steric Bulk Pharmacokinetics

Purchase Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate (CAS 1975118-68-3) as the preferred protected precursor for SAR exploration. Its methyl ester uniquely balances reactivity and stability, enabling direct aminolysis without additional activation, unlike the free acid. The optimal logP (~1.2–1.5) makes it the superior choice for synthesizing brain-penetrant candidates over the more polar acid or the more lipophilic ethyl ester. Ideal for streamlined parallel synthesis of diversified PrCP inhibitor libraries. Verify ester functionality to avoid generic substitution.

Molecular Formula C12H19N3O2
Molecular Weight 237.303
CAS No. 1975118-68-3
Cat. No. B2827208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate
CAS1975118-68-3
Molecular FormulaC12H19N3O2
Molecular Weight237.303
Structural Identifiers
SMILESCN1C=C(C(=N1)CN2CCCCC2)C(=O)OC
InChIInChI=1S/C12H19N3O2/c1-14-8-10(12(16)17-2)11(13-14)9-15-6-4-3-5-7-15/h8H,3-7,9H2,1-2H3
InChIKeyQDUGTPFEEGCWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate (CAS 1975118-68-3): A Pyrazole-Piperidine Hybrid Building Block for Medicinal Chemistry Procurement


Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate (CAS 1975118-68-3) is a heterocyclic compound combining a pyrazole-4-carboxylate core with a piperidine moiety via a methylene linker . It serves primarily as a versatile synthetic building block in the construction of bioactive small molecules, particularly as a protected precursor to the corresponding carboxylic acid (CAS 1975117-57-7) and the ethyl ester analog (CAS 1184915-81-8) . The compound has been referenced in the context of prolylcarboxypeptidase (PrCP) inhibitor development, where structurally related pyrazole-piperidine derivatives have demonstrated biological activity, positioning this methyl ester as a key intermediate for structure-activity relationship (SAR) exploration [1].

Why Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate Cannot Be Interchanged with Other Pyrazole-4-carboxylate Esters


Generic substitution among pyrazole-4-carboxylate esters is not straightforward due to the critical influence of the ester group on both physicochemical properties and synthetic utility. The methyl ester (target compound) offers a distinct balance of reactivity and stability compared to the more labile ethyl ester (CAS 1184915-81-8, MW 251.32) or the free carboxylic acid (CAS 1975117-57-7, MW 223.27), which requires additional activation for coupling reactions . In the context of PrCP inhibitor development, which is one of the few target areas where this scaffold has been explicitly cited, subtle changes in the ester moiety can significantly alter binding interactions, as evidenced by the selective optimization of piperazinyl-pyrazole carboxylates against PRCP [1]. Procurement decisions must therefore be guided by the specific ester functionality required for the intended synthetic transformation or biological assay, not merely by the pyrazole-piperidine core structure alone.

Quantitative Differentiation Evidence for Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate Selection


Molecular Weight Comparison of the Methyl Ester with the Ethyl Ester and Free Acid Analogs

The molecular weight of the target methyl ester (237.30 g/mol) is intermediate between the free acid (223.27 g/mol) and the ethyl ester (251.32 g/mol) . This intermediate bulk directly impacts passive membrane permeability and metabolic stability, with methyl esters generally exhibiting superior metabolic stability to ethyl esters while retaining better passive permeability characteristics than free carboxylic acids in cell-based assays [1].

Molecular Weight Steric Bulk Pharmacokinetics

Predicted LogP Differentiation Supporting Methyl Ester Selection for CNS Penetration

The predicted logP of the methyl ester is approximately 1.2–1.5 units, while the free acid analog is predicted to have a logP of approximately -0.5 to 0.5, and the ethyl ester approximately 2.0–2.5 . A logP around 1.5 is within the optimal range for central nervous system (CNS) drug candidates, whereas the free acid is often too polar for passive brain penetration and the ethyl ester may lead to increased plasma protein binding [1].

LogP CNS penetration Drug-likeness

Context-Dependent Potency Retention: Methyl Ester in PrCP Inhibitor Scaffold Optimization

In the domain of prolylcarboxypeptidase (PrCP) inhibition, where the target compound has been explicitly noted as a key intermediate (Compound B of PMID 28699813), methyl ester derivatives of pyrazole-piperidine carboxylic acids have been shown to retain nanomolar inhibitory potency against PRCP, whereas the corresponding free acids often require prodrug strategies to achieve comparable in vivo exposure [1]. While direct IC50 values for the exact compound are not publicly available, the patent literature indicates that methyl ester analogs in this series maintain target engagement comparable to optimized inhibitors, which typically display Ki values in the low nanomolar range [2].

PrCP inhibition Ester SAR Metabolic stability

Optimal Procurement Scenarios for Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate in Drug Discovery


PrCP Inhibitor Lead Optimization and SAR Campaigns

The methyl ester serves as the optimal starting material for generating diversified libraries of PrCP inhibitors, avoiding the need for ester hydrolysis or activation required when using the free acid analog . It can be directly coupled to amine-containing fragments to explore the SAR of the P1' pocket of PRCP, a strategy highlighted in the patent review by Graham (2017) [1].

CNS Drug Candidate Synthesis Requiring Balanced Lipophilicity

With a predicted logP in the optimal CNS range (~1.2–1.5), the methyl ester is preferred over the more polar free acid and the more lipophilic ethyl ester for synthesizing brain-penetrant candidate molecules . This balance reduces the risk of P-glycoprotein efflux and enhances the likelihood of achieving adequate unbound brain concentrations [1].

One-Step Amide Bond Formation Without Intermediate Hydrolysis

In contrast to the free acid analog (CAS 1975117-57-7), which requires coupling reagent activation, the methyl ester can undergo direct aminolysis under mild conditions, streamlining the synthesis of amide-containing final compounds . This is particularly advantageous in parallel synthesis and library production settings where step economy is critical [1].

Quote Request

Request a Quote for Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.